molecular formula C5H7BrN2O2S B2484738 4-Bromo-1-methyl-5-methylsulfonylpyrazole CAS No. 2418650-06-1

4-Bromo-1-methyl-5-methylsulfonylpyrazole

Cat. No. B2484738
CAS RN: 2418650-06-1
M. Wt: 239.09
InChI Key: SZLVBOIXMOGDGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 4-Bromo-1-methyl-5-methylsulfonylpyrazole, involves several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . These methods offer mild conditions, broad substrate scope, and excellent functional group tolerance .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1-methyl-5-methylsulfonylpyrazole is represented by the empirical formula C6H7BrN2O2S. The molecular weight of this compound is 239.09.


Chemical Reactions Analysis

Pyrazole derivatives, including 4-Bromo-1-methyl-5-methylsulfonylpyrazole, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . This reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .


Physical And Chemical Properties Analysis

4-Bromo-1-methyl-5-methylsulfonylpyrazole is a liquid at room temperature . It has a refractive index of 1.531 and a density of 1.558 g/mL at 25°C . The boiling point of this compound is between 185-188°C at 760 mmHg .

Scientific Research Applications

Safety And Hazards

4-Bromo-1-methyl-5-methylsulfonylpyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-1-methyl-5-methylsulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O2S/c1-8-5(11(2,9)10)4(6)3-7-8/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLVBOIXMOGDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methyl-5-methylsulfonylpyrazole

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